molecular formula C₁₈H₂₀ClNO₂ B1142603 6-chloro-7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine CAS No. 67287-38-1

6-chloro-7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine

Cat. No. B1142603
CAS RN: 67287-38-1
M. Wt: 317.81
InChI Key:
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Description

Molecular Structure Analysis

The molecule contains a benzazepine core, which is a seven-membered nitrogen-containing ring fused to a benzene ring. It also has methoxy groups (-OCH3) at the 7th and 8th positions, a phenyl group (a benzene ring) at the 1st position, and a chlorine atom at the 6th position .


Chemical Reactions Analysis

Benzazepines, in general, can undergo various chemical reactions, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions at the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the positions of the substituents. In general, benzazepines are stable compounds. They may exhibit different properties based on the nature and position of their substituents .

Scientific Research Applications

  • Dopamine, Norepinephrine, and Serotonin Uptake Inhibition : The 2-chloroethylcarbamoyl derivatives of 7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines are strong inhibitors of dopamine (DA) and norepinephrine (NE) uptake, showing potential as neuropharmacological agents. One derivative, in particular, exhibits inhibition towards serotonin (5-HT) as well (Mondeshka, Angelova, Ivanov, & Ivanova, 1990).

  • Central and Peripheral Dopamine Receptor Agonists : Substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines have been synthesized and evaluated as agonists for central and peripheral dopamine receptors. Their dopaminergic activity was observed in both in vivo and in vitro settings, suggesting their relevance in neuroscience and pharmacology (Pfeiffer et al., 1982).

  • Affinity for D1 Dopamine Receptor : Another study found that 7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, including a 6-chloro derivative, have high affinity at the D1 dopamine receptor. This suggests potential applications in studying dopaminergic systems (Neumeyer et al., 1991).

  • Labeling with Tritium for Research : The compound has been synthesized in both racemic mono and enantiomerically pure ditritiated forms. Such labeling is valuable for pharmacological and biological studies, allowing for tracking and analysis of these compounds in various systems (Landvatter, Blackburn, Villani, & Bosch, 1987).

  • Pharmacological Effects and Receptor Blockade : The benzazepine series, including SCH 23390, which is closely related to the compound , has shown potential in inhibiting aggression in animal models and is speculated to have antipsychotic potential. This highlights its relevance in neuropsychopharmacology (Iorio, Barnett, Billard, & Gold, 1986).

Future Directions

The future research directions could involve studying the biological activity of this compound, given that other benzazepines have shown a wide range of activities. It could also involve studying its chemical reactions or using it as a building block to synthesize other complex molecules .

properties

IUPAC Name

9-chloro-7,8-dimethoxy-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2/c1-21-16-10-14-13(17(19)18(16)22-2)8-9-20-11-15(14)12-6-4-3-5-7-12/h3-7,10,15,20H,8-9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRDQUVSBOHXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2CCNCC(C2=C1)C3=CC=CC=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine

Citations

For This Compound
1
Citations
S In - Journal of Medicinal Chemistry, 1991 - academia.edu
The 7, 8-dihydroxy-l-phenyl-2, 3, 4, 5-tetrahydr~~-3-be~ azep~ es form a series of compounds having a high affinity at the D1 dopamine receptor. The 6-chloro derivative has been …
Number of citations: 3 www.academia.edu

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